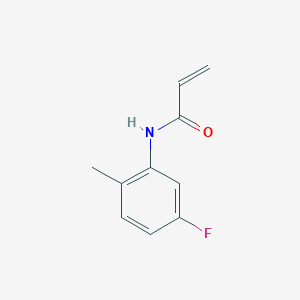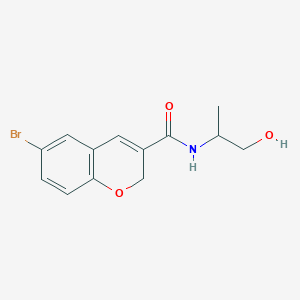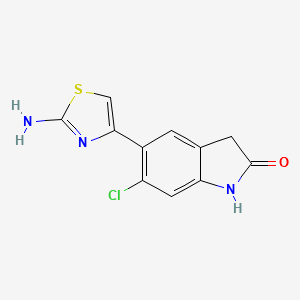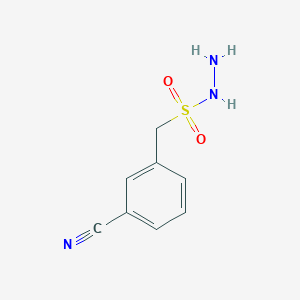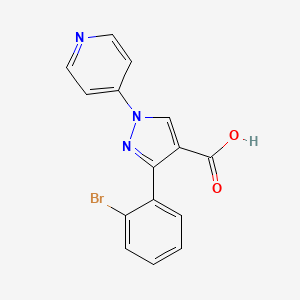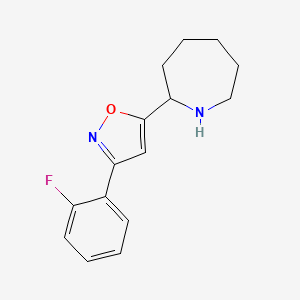
5-(Azepan-2-yl)-3-(2-fluorophenyl)isoxazole
Descripción general
Descripción
5-(Azepan-2-yl)-3-(2-fluorophenyl)isoxazole is an organic compound that is used in a variety of scientific research applications. It is a heterocyclic aromatic compound with a five-membered ring structure that contains an oxygen and nitrogen atom. It is used in a variety of applications due to its unique properties, including its ability to form strong hydrogen bonds, its low reactivity, and its high solubility in organic solvents. This compound has been studied extensively in recent years and has been found to have a number of potential applications in the fields of medicinal chemistry and drug discovery.
Aplicaciones Científicas De Investigación
Cognitive Enhancers and Receptor Agonists
- 5-HT Receptor Agonists : A study by Jensen et al. (2013) found that analogues of 5-(Azepan-2-yl)-3-(2-fluorophenyl)isoxazole demonstrated potent agonist activity at human 5-HT(2A) and 5-HT(2C) receptors. These compounds were shown to substantially improve cognitive performance in mice, suggesting potential as cognitive enhancers.
Antimicrobial Activity
- Antitumor and Antimicrobial Properties : Research by Potkin et al. (2014) indicates that certain isoxazole derivatives exhibit high antitumor activity and can enhance the effect of cytostatic drugs.
- Antibacterial Properties : Kumar et al. (2019) investigated isoxazole derivatives and found them effective against bacterial and fungal organisms, highlighting their antimicrobial potential [Kumar et al., 2019].
- Antimicrobial and Anti-Inflammatory Activities : A study by Rajanarendar et al. (2013) synthesized novel isoxazole derivatives, finding significant antimicrobial and anti-inflammatory activities.
Neuroreceptor Studies
- 5-HT7/5HT2 Dual Antagonists : LiangJimmy et al. (2011) developed compounds related to 5-(Azepan-2-yl)-3-(2-fluorophenyl)isoxazole, functioning as dual antagonists for 5HT7/5HT2 receptors, suggesting therapeutic potential in various neurological disorders [LiangJimmy et al., 2011].
Synthesis and Structural Studies
- Novel Synthesis Methods : Bakulev et al. (2013) explored new methods for synthesizing 4-(azol-5-yl)isoxazoles, demonstrating innovative approaches in chemical synthesis relevant to isoxazole derivatives [Bakulev et al., 2013].
- Crystal Structure Analysis : Margutti et al. (2007) conducted a study on the crystal structure of isoxazolone derivatives, providing insights into their molecular configurations and potential applications in drug design [Margutti et al., 2007].
Propiedades
IUPAC Name |
5-(azepan-2-yl)-3-(2-fluorophenyl)-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O/c16-12-7-4-3-6-11(12)14-10-15(19-18-14)13-8-2-1-5-9-17-13/h3-4,6-7,10,13,17H,1-2,5,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBRWJJFDVOZCAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(NCC1)C2=CC(=NO2)C3=CC=CC=C3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Azepan-2-yl)-3-(2-fluorophenyl)isoxazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Fluoro-2-[(2-methyl-1-piperidinyl)methyl]aniline](/img/structure/B1438740.png)
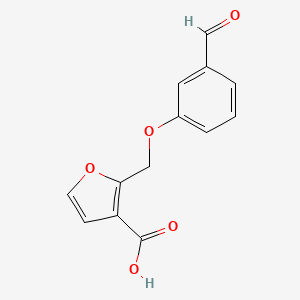
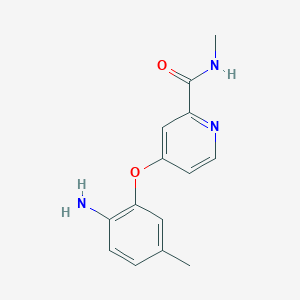
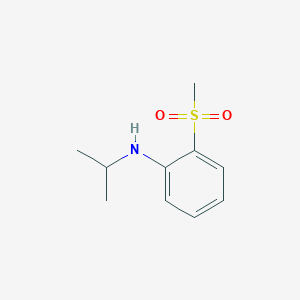
![2,2-dimethyl-1-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine](/img/structure/B1438745.png)
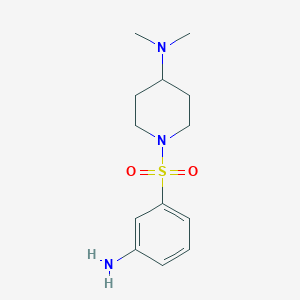
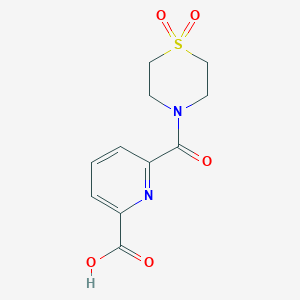
![(2-Aminoethyl)[(4-fluorophenyl)methyl]methylamine](/img/structure/B1438750.png)
![N-[(1-aminocyclohexyl)methyl]-1-methyl-1H-pyrrole-3-sulfonamide](/img/structure/B1438751.png)
